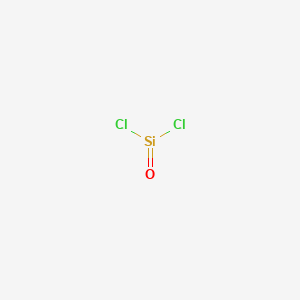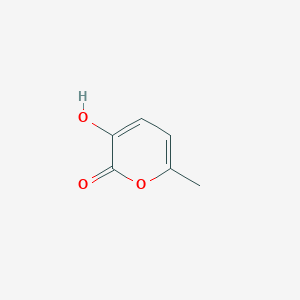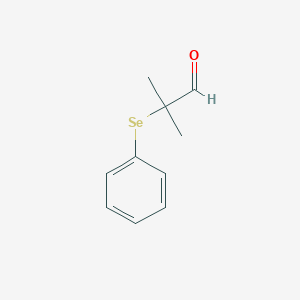
9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)- is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is known for its unique chemical structure, which includes two hydroxyamino groups and two hydroxyl groups attached to the anthracenedione core. This structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)- typically involves the nitration of anthraquinone derivatives followed by reduction. The nitration process introduces nitro groups into the anthraquinone structure, which are subsequently reduced to hydroxyamino groups. The hydroxyl groups are introduced through hydroxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing catalysts and specific reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are optimized to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyamino groups to amino groups.
Substitution: The hydroxyl and hydroxyamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Quinones and other oxidized anthraquinone derivatives.
Reduction Products: Aminoanthraquinones.
Substitution Products: Halogenated or alkylated anthraquinone derivatives.
Scientific Research Applications
9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino and hydroxyl groups can form hydrogen bonds and interact with active sites of enzymes, modulating their activity. The compound’s redox properties also play a role in its biological effects, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione:
1,8-Dihydroxy-9,10-anthracenedione: A hydroxylated derivative of anthraquinone.
1,4-Dihydroxy-9,10-anthracenedione: Another hydroxylated derivative with different substitution patterns.
Uniqueness
9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)- is unique due to the presence of both hydroxyamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other anthraquinone derivatives, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
66304-06-1 |
|---|---|
Molecular Formula |
C14H10N2O6 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
4-(hydroxyamino)-5-nitrosoanthracene-1,8,9,10-tetrol |
InChI |
InChI=1S/C14H10N2O6/c17-7-3-1-5(15-21)9-11(7)14(20)12-8(18)4-2-6(16-22)10(12)13(9)19/h1-4,15,17-21H |
InChI Key |
FPUDAULSFOCVJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1NO)C(=C3C(=CC=C(C3=C2O)O)N=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)
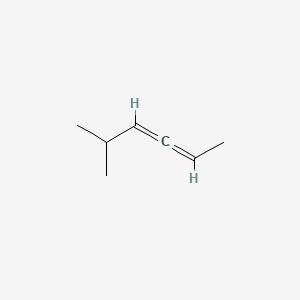
![3-[Hydroxy(phenyl)methyl]but-3-en-2-one](/img/structure/B14465942.png)
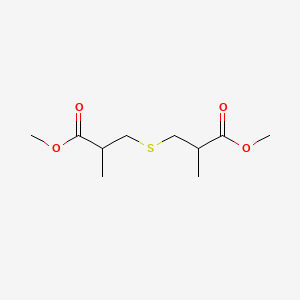
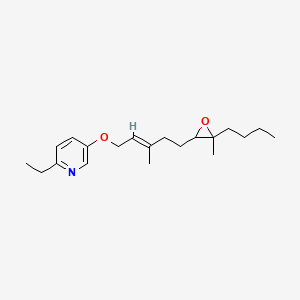
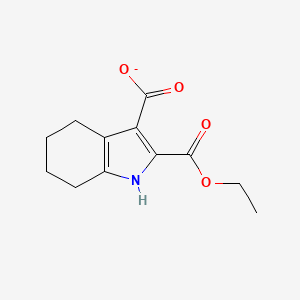
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-](/img/structure/B14465964.png)
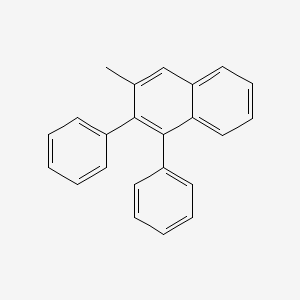
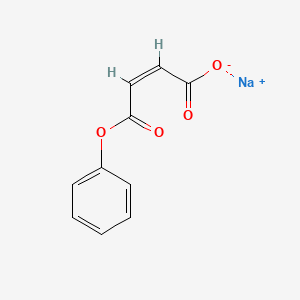
![1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14465988.png)
